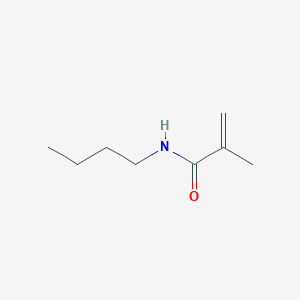

N-Butylmethacrylamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Poly (n-butyl methacrylate)/Titanium Dioxide Nanocomposites

N-Butylmethacrylamide is used in the synthesis of nanocomposites based on poly (n-butyl methacrylate) (PBMA) with various concentrations of titanium dioxide (TiO2) nanoparticles . This process is achieved by in situ free radical polymerization method . The formation of the nanocomposite is characterized by various techniques such as FTIR, UV, XRD, DSC, TGA, impedance analyzer, and flame retardancy measurements .

The nanocomposites exhibit greater thermal stability, increased mechanical properties, and improved flame retardancy . These properties depend not only on the properties of individual components, but also on their interactions, crystallinity, morphology, and interfacial properties . The nanocomposites composed of functional group containing polymer and inorganic metal oxide nanoparticles have attracted much interest, because the composite properties are much improved with some new synergistic properties .

Safety and Hazards

Mécanisme D'action

Target of Action

N-Butylmethacrylamide (n-BMA) is a versatile, plasticizing methacrylate monomer . It primarily targets a wide range of organic and inorganic substances, entering into the reaction of accession with them . It is used in the production of homopolymers, copolymers, and products that we see and use in everyday life .

Mode of Action

N-Butylmethacrylamide interacts with its targets to form various products. As a homopolymer, it is used in adhesives and as a polymeric plasticizer for harder resins . When copolymerized with other monomers, such as methyl methacrylate (MMA), it exhibits enhanced flexibility and toughness without the need for a plasticizer .

Biochemical Pathways

For instance, it can form copolymers with MMA, resulting in materials with enhanced flexibility and toughness .

Pharmacokinetics

It is known that the compound is a clear, colorless liquid with a faint ester-like odor .

Result of Action

The action of N-Butylmethacrylamide results in a variety of effects at the molecular and cellular levels. It imparts a distinct combination of properties associated with high-quality paint and coatings, such as weatherability, UV resistance, transparency, non-yellowing characteristics, flexibility, toughness, durability, compatibility with a wide variety of resin systems and solvents, and adhesion to a wide variety of substrates .

Action Environment

The action, efficacy, and stability of N-Butylmethacrylamide can be influenced by environmental factors. For instance, it demonstrates flexibility, durability, UV, and moisture resistance in exterior decorative paints and automotive finishes . It is classified as hazardous (flammable, skin irritant, sensitizing and toxic/harmful to aquatic life), but the chemical industry has handled it safely for more than 80 years .

Propriétés

IUPAC Name |

N-butyl-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-4-5-6-9-8(10)7(2)3/h2,4-6H2,1,3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGWOOIHSXNRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431800 | |

| Record name | N-N-Butyl methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butylmethacrylamide | |

CAS RN |

28384-61-4 | |

| Record name | N-N-Butyl methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine](/img/structure/B1609621.png)

![N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine](/img/structure/B1609625.png)

![1-[p-Chlorophenyl]-1,2-propanedione-2-oxime](/img/structure/B1609644.png)